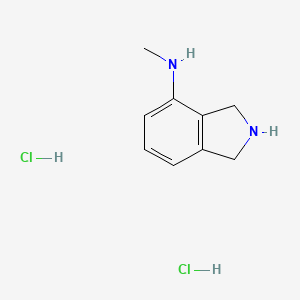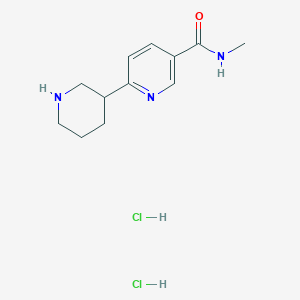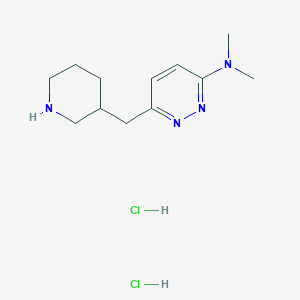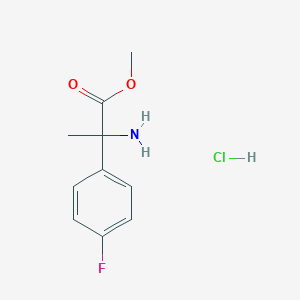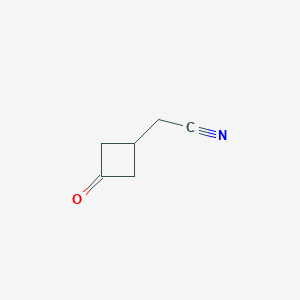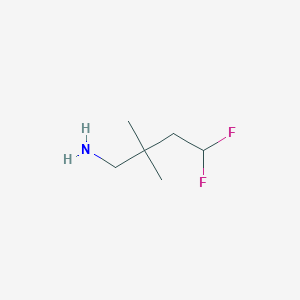
4,4-Difluoro-2,2-dimethylbutan-1-amine
描述
4,4-Difluoro-2,2-dimethylbutan-1-amine is an organic compound characterized by its molecular formula C6H13F2N. This compound features a butane backbone with two fluorine atoms and two methyl groups attached to the second carbon atom, and an amine group attached to the first carbon atom. It is a versatile compound used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-2,2-dimethylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with 2,2-dimethylbutan-1-ol as the starting material.
Fluorination: The hydroxyl group is replaced with fluorine atoms through a fluorination reaction, often using reagents like hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST).
Amination: The resulting difluorinated compound undergoes amination to introduce the amine group. This can be achieved using ammonia or an amine source under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 4,4-Difluoro-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
科学研究应用
4,4-Difluoro-2,2-dimethylbutan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
4,4-Difluoro-2,2-dimethylbutan-1-amine is similar to other fluorinated amines, such as 2,2,3,3-tetrafluoropropylamine and 3,3-difluorobutylamine. its unique structure, with two fluorine atoms and two methyl groups, distinguishes it from these compounds. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it more reactive and stable under certain conditions.
相似化合物的比较
2,2,3,3-Tetrafluoropropylamine
3,3-Difluorobutylamine
属性
IUPAC Name |
4,4-difluoro-2,2-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N/c1-6(2,4-9)3-5(7)8/h5H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSHMUXSQWUCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)
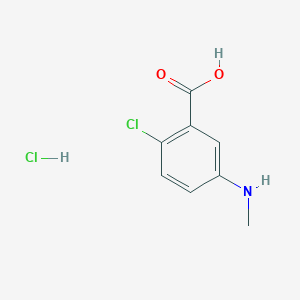
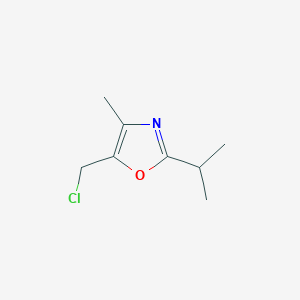
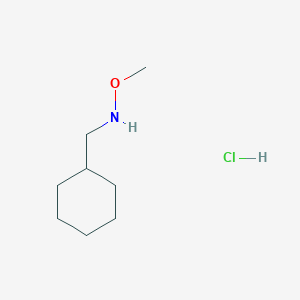
![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride](/img/structure/B1435010.png)
![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B1435011.png)
